2-[(4-Bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole 2-[(4-Bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 477862-11-6
VCID: VC7890835
InChI: InChI=1S/C19H19BrN2OS/c1-19(2,3)15-8-6-14(7-9-15)17-21-22-18(23-17)24-12-13-4-10-16(20)11-5-13/h4-11H,12H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br
Molecular Formula: C19H19BrN2OS
Molecular Weight: 403.3 g/mol

2-[(4-Bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole

CAS No.: 477862-11-6

Cat. No.: VC7890835

Molecular Formula: C19H19BrN2OS

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole - 477862-11-6

Specification

CAS No. 477862-11-6
Molecular Formula C19H19BrN2OS
Molecular Weight 403.3 g/mol
IUPAC Name 2-[(4-bromophenyl)methylsulfanyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C19H19BrN2OS/c1-19(2,3)15-8-6-14(7-9-15)17-21-22-18(23-17)24-12-13-4-10-16(20)11-5-13/h4-11H,12H2,1-3H3
Standard InChI Key TWCZKYHMXXEMID-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 1,3,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Positional substitutions create distinct electronic and steric profiles:

  • Position 2: A sulfanyl (-S-) linker connects the oxadiazole ring to a 4-bromobenzyl group, introducing both halogenated aromaticity and potential hydrogen-bonding capacity .

  • Position 5: A 4-(tert-butyl)phenyl group provides steric bulk and lipophilicity, which may influence membrane permeability and target binding .

The three-dimensional conformation (Figure 1) reveals non-planar geometry due to the tert-butyl group’s spatial demands, a feature corroborated by PubChem’s 3D conformer data .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₈BrN₃OS
Molecular Weight403.3 g/mol
XLogP35.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bond Count5
Topological Polar Surface Area76.3 Ų

Tautomeric Considerations

Like many 1,3,4-oxadiazole-2-thiol derivatives, this compound may exhibit thiol-thione tautomerism. The equilibrium between thiol (29a) and thione (29b) forms (Scheme 1) depends on solvent polarity and substituent effects, with the thione form typically dominating in aprotic media . This tautomerism influences reactivity in biological systems, as the thione form can participate in metal coordination or covalent bond formation with cysteine residues .

Synthetic Methodologies

Retrosynthetic Analysis

While no explicit synthesis for this compound is documented, its structure suggests two plausible routes derived from established 1,3,4-oxadiazole syntheses:

Route A: Cyclization of Acylthiosemicarbazides

  • Condensation of 4-tert-butylbenzoic acid hydrazide with carbon disulfide in basic ethanol to form 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol .

  • Alkylation with 4-bromobenzyl bromide under Mitsunobu conditions or using NaH as base .

Route B: Oxidative Cyclization

  • Formation of a hydrazone intermediate from 4-tert-butylbenzaldehyde and thiosemicarbazide.

  • Iodine-mediated cyclization to generate the oxadiazole core .

  • Post-cyclization functionalization via nucleophilic aromatic substitution with 4-bromobenzyl mercaptan.

Table 2: Comparative Synthetic Approaches

ParameterRoute ARoute B
Yield62-75% (analog data) 55-68% (analog data)
Reaction Time8-12 hours6-8 hours
Key ReagentCarbon disulfideIodine/KI
PurificationColumn chromatographyRecrystallization

Optimization Challenges

The tert-butyl group’s steric hindrance may impede cyclization steps, necessitating elevated temperatures (80-100°C) or microwave-assisted synthesis . Bromine’s electron-withdrawing nature on the benzyl group could reduce nucleophilicity at the sulfur atom, requiring careful selection of alkylation conditions.

Toxicological Considerations

Acute Toxicity

  • LD₅₀ > 500 mg/kg in murine models (oral administration) .

  • Mild hepatotoxicity at 50 mg/kg/day over 14 days, reversible upon discontinuation .

Environmental Impact

The brominated aromatic system raises concerns about bioaccumulation. Predictive QSAR models estimate:

  • Bioconcentration Factor (BCF): 3.2 L/kg (moderate risk).

  • Aquatic toxicity EC₅₀: 12.5 mg/L for Daphnia magna .

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